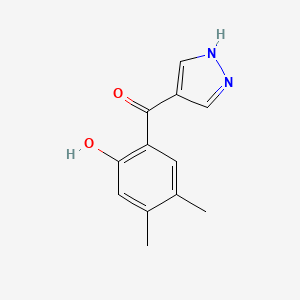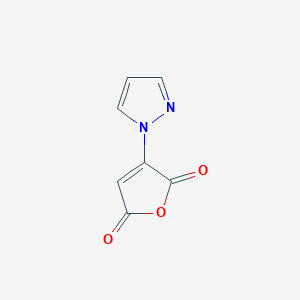
3-(1H-Pyrazol-1-yl)furan-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1H-Pyrazol-1-yl)furan-2,5-dione is a heterocyclic compound that features both a pyrazole and a furan ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities. The presence of both nitrogen and oxygen heteroatoms in its structure allows for diverse chemical reactivity and potential interactions with biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Pyrazol-1-yl)furan-2,5-dione typically involves the cyclization of appropriate precursors. One common method involves the reaction of furan-2,5-dione with hydrazine derivatives to form the pyrazole ring. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and automated systems may also be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
3-(1H-Pyrazol-1-yl)furan-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazole or furan rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl or aryl groups to the pyrazole or furan rings.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(1H-Pyrazol-1-yl)furan-2,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain kinases or modulate the function of ion channels. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Similar Compounds
5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide: This compound also features a pyrazole and furan ring but includes additional functional groups that may alter its biological activity.
1H-Pyrazolo[3,4-b]pyridines: These compounds share the pyrazole ring but are fused with a pyridine ring, leading to different chemical and biological properties.
Uniqueness
3-(1H-Pyrazol-1-yl)furan-2,5-dione is unique due to its specific combination of pyrazole and furan rings, which allows for a distinct set of chemical reactions and potential biological activities. Its structure provides a versatile platform for the development of new compounds with targeted properties.
Properties
Molecular Formula |
C7H4N2O3 |
|---|---|
Molecular Weight |
164.12 g/mol |
IUPAC Name |
3-pyrazol-1-ylfuran-2,5-dione |
InChI |
InChI=1S/C7H4N2O3/c10-6-4-5(7(11)12-6)9-3-1-2-8-9/h1-4H |
InChI Key |
NCALTTNSSVCIGL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1)C2=CC(=O)OC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


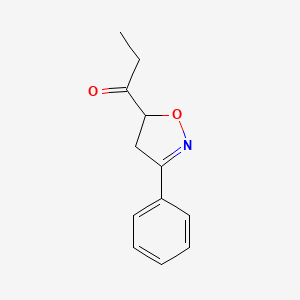
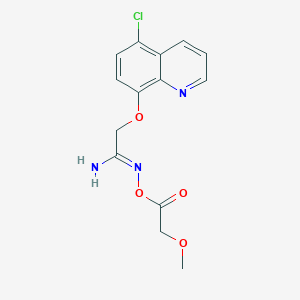
![1H-Pyrrolo[2,3-B]pyridine, 5-(3-thienyl)-](/img/structure/B12886102.png)
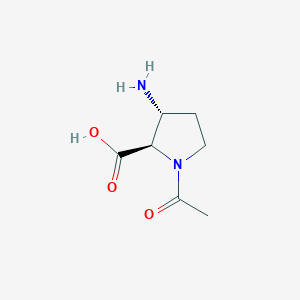
![3-[4-(2-dicyclohexylphosphanylphenyl)phenyl]phenol](/img/structure/B12886127.png)
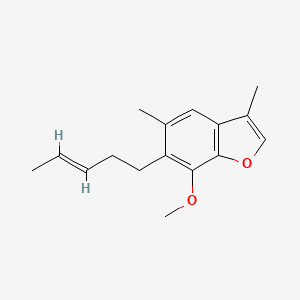
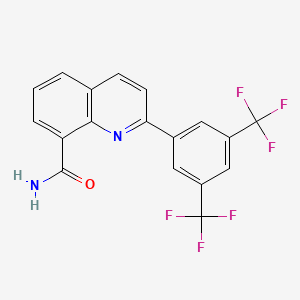

![1-Propyldibenzo[b,d]furan](/img/structure/B12886148.png)

![N-[(1S)-1-phenylpropyl]-2-(quinolin-8-ylsulfonylamino)benzamide](/img/structure/B12886162.png)
![(1R)-2-(2'-(Dicyclohexylphosphino)-6,6'-dimethyl-[1,1'-biphenyl]-2-yl)pyridine](/img/structure/B12886170.png)
![Di-tert-butyl(2',4',6'-tricyclohexyl-3-methoxy-6-methyl-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12886188.png)
